5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
5-bromo-2-oxo-1-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-2-3-11-5-6(10)4-7(8(11)12)9(13)14/h4-5H,2-3H2,1H3,(H,13,14) |
InChI Key |
OMCOUHKICICVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=C(C1=O)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Method Overview:
- Starting Material: 2,6-Dihydropyridine derivatives with a propyl side chain at position 1.
- Step 1: Bromination at the 5-position using N-bromosuccinimide (NBS) or other brominating agents under controlled conditions.
- Step 2: Oxidation of the methyl or propyl side chain to a carboxylic acid, typically using oxidants such as potassium permanganate (KMnO₄) or chromium-based reagents.
Reaction Scheme:
Heterocycle precursor → Bromination at C-5 → Oxidation of side chain → Final compound
Key Conditions:
- Bromination: Conducted at room temperature or slightly elevated temperatures in inert solvents like dichloromethane or acetonitrile.
- Oxidation: Performed under reflux with KMnO₄ or CrO₃ in aqueous or mixed solvents, ensuring selective oxidation of the side chain without degrading the heterocyclic core.
Preparation via Functionalized Intermediates
This approach involves synthesizing intermediates such as 5-bromo-2-oxo-1-propylpyridine derivatives, which are then oxidized to the corresponding carboxylic acid.
Key Steps:
Reaction Data Table:
| Step | Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS) | Room temp, inert solvent | 5-bromo derivative | |
| Oxidation | KMnO₄ | Reflux, aqueous medium | Carboxylic acid |
Multistep Synthesis via Heterocyclic Ring Construction
Another advanced method involves constructing the pyridine ring with the desired substituents through cyclization reactions starting from suitable precursors.
Method Highlights:
- Step 1: Synthesis of 2,6-dihydropyridine intermediates via condensation of β-keto esters or β-diketones with appropriate amines.
- Step 2: Bromination at the 5-position using NBS.
- Step 3: Side-chain oxidation to the carboxylic acid, often using oxidants like KMnO₄, in the presence of catalysts or under specific pH conditions.
Reaction Scheme:
Precursor aldehyde/ketone + amine → Cyclization → Bromination → Oxidation → Final product
Summary of Key Reaction Conditions and Data
| Preparation Step | Reagents | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Bromination | NBS | Dichloromethane, acetonitrile | Room temp | Controlled addition to prevent overbromination |
| Oxidation | KMnO₄ | Aqueous, acetone, or pyridine | Reflux | Selective oxidation of side chain |
| Cyclization | β-keto esters + amines | Ethanol, toluene | 80-120°C | Formation of heterocyclic core |
Research Findings and Perspectives
- Efficiency: The combination of electrophilic bromination followed by oxidative carboxylation yields high purity of the target compound with good overall yields (~60-75%).
- Selectivity: Careful control of reaction conditions, especially temperature and reagent equivalents, is essential to prevent overbromination or unwanted oxidation.
- Alternative Routes: Use of catalytic oxidation methods (e.g., TEMPO-mediated oxidation) offers milder conditions for side-chain oxidation, reducing degradation risks.
Notes and Precautions
- Handling reagents: Brominating agents and strong oxidants require careful handling under inert atmospheres and appropriate safety protocols.
- Reaction Monitoring: TLC, NMR, and HPLC are recommended for monitoring reaction progress and purity.
- Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate is effective for isolating the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted dihydropyridine derivatives.
Scientific Research Applications
5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as calcium channels, enzymes, or receptors. The bromine atom and the dihydropyridine ring are thought to play crucial roles in its biological activity .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituents are summarized below:
Key Observations :
- Positional Effects : Bromine at position 5 (target) vs. phenyl at position 5 (10177-08-9) or 6 (15a) alters electronic distribution and steric bulk. Bromine increases molecular weight and polarizability compared to phenyl or alkyl groups .
- 1-Substituent : The 1-propyl group in the target compound enhances lipophilicity compared to unsubstituted analogs (e.g., 104612-36-4) and may influence pharmacokinetics .
Physical and Spectral Properties
Key Observations :
- Melting Points : Brominated analogs (target) likely have lower melting points than phenyl-substituted derivatives (e.g., 260–262°C for 15a ) due to reduced crystallinity from bulky bromine.
- Spectral Shifts : Bromine’s electronegativity deshields adjacent protons/carbons, distinct from phenyl or alkyl groups .
Biological Activity
5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid (CAS No. 2092187-24-9) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, along with structure-activity relationships (SAR) and relevant case studies.
The molecular formula for this compound is C₉H₁₀BrNO₃, with a molecular weight of 260.08 g/mol. It is characterized by the presence of a bromine atom and a carboxylic acid functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.08 g/mol |
| CAS Number | 2092187-24-9 |
| Purity | ≥98% |
| Melting Point | 245 °C |
| Hazard Statements | Irritant |
Antibacterial Activity
Research indicates that compounds with similar dihydropyridine structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of dihydropyridines can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
Case Study:
A study evaluated various dihydropyridine derivatives against common bacterial strains. The results indicated that certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.
Anti-inflammatory Activity
Compounds containing the dihydropyridine scaffold have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This suggests that this compound may have therapeutic potential in conditions characterized by inflammation.
Research Findings:
In vitro studies have shown that related compounds can reduce the production of TNF-alpha and IL-6 in macrophages . These findings imply that further exploration into the anti-inflammatory effects of 5-Bromo derivatives could be beneficial.
Anticancer Activity
The anticancer potential of dihydropyridine derivatives has been explored in several studies. The mechanisms often involve apoptosis induction and cell cycle arrest in cancer cells.
Case Study:
A series of dihydropyridine compounds were tested for their cytotoxic effects on various cancer cell lines. Results demonstrated that certain derivatives could induce apoptosis in HeLa cells with IC50 values around 15 µM . Given the structural characteristics of this compound, it warrants investigation for similar anticancer properties.
Structure–Activity Relationship (SAR)
The biological activity of dihydropyridine derivatives is influenced significantly by their structural features. Modifications at specific positions can enhance or diminish their potency.
Key Factors:
- Bromine Substitution: The presence of bromine at the 5-position can enhance lipophilicity, potentially improving membrane permeability.
- Carboxylic Acid Group: This functional group may play a critical role in receptor binding and biological activity.
- Alkyl Chain Length: Variations in the propyl chain can affect the overall activity and selectivity towards different biological targets.
Q & A
Q. What are the optimal synthetic conditions for preparing 5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via bromination of a 1,2-dihydro-2-oxo-pyridine-3-carboxamide precursor. Key steps include:
- Dissolving the precursor in chloroform and adding bromine (1:1 molar ratio) dropwise.
- Stirring the mixture at room temperature for 12 hours.
- Quenching with sodium bisulfite, followed by extraction with chloroform and purification via trituration with high-boiling petroleum ether .
- Yield optimization requires strict stoichiometric control of bromine to avoid over-bromination.
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer : Key NMR signals for structural confirmation include:
- A singlet (~δ 8.65 ppm) for the pyridine H6 proton.
- A broad singlet (~δ 13.40 ppm) for the NH proton in the dihydropyridine ring.
- Characteristic splitting patterns for the propyl and cycloheptyl substituents (if present) in the range δ 1.57–4.21 ppm .
- ¹³C NMR should show carbonyl carbons at ~δ 162–175 ppm and aromatic carbons at ~δ 105–152 ppm .
Q. What purification techniques are effective post-synthesis?
- Methodological Answer : Trituration with high-boiling petroleum ether is effective for removing unreacted bromine and polar impurities . For further purification, recrystallization from ethanol or chloroform-methanol mixtures can enhance purity to >95%, as validated by HPLC (retention time: ~11.5–11.9 min) .
Advanced Research Questions
Q. How can conflicting HPLC purity data be resolved for this compound?
- Methodological Answer : Discrepancies in HPLC results may arise from tautomeric equilibria or residual solvents. To resolve:
- Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30) at 280 nm.
- Confirm peak identity via spiking with authentic samples or LC-MS analysis to detect molecular ions (e.g., m/z ≈ 300–485 depending on derivatives) .
- Adjust pH to stabilize the dominant tautomeric form during analysis .
Q. What strategies improve bromination reaction yields while minimizing side products?
- Methodological Answer :
- Use a slow, dropwise addition of bromine to prevent exothermic side reactions.
- Substitute bromine with N-bromosuccinimide (NBS) for better regioselectivity in polar aprotic solvents.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to terminate at optimal conversion .
Q. How can computational modeling predict the compound’s bioactivity in endocannabinoid systems?
- Methodological Answer : Molecular docking studies using AutoDock Vina or Schrödinger Suite can simulate interactions with CB1/CB2 receptors. Key steps:
Q. How do tautomeric forms affect spectral interpretation, and how can they be managed?
- Methodological Answer : The lactam-lactim tautomerism in dihydropyridines causes shifts in NH (δ 13–14 ppm) and carbonyl (δ 160–175 ppm) signals. To stabilize specific tautomers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
